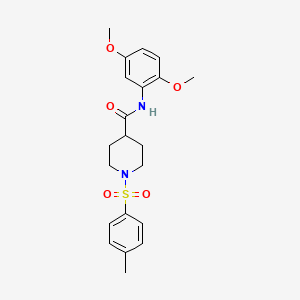

N-(2,5-Dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-15-4-7-18(8-5-15)29(25,26)23-12-10-16(11-13-23)21(24)22-19-14-17(27-2)6-9-20(19)28-3/h4-9,14,16H,10-13H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOUUVLVUYHFON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-Dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide, a compound with a complex piperidine structure, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on recent studies.

Chemical Structure and Synthesis

The compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with a 2,5-dimethoxyphenyl group and a 4-methylbenzenesulfonyl moiety. The molecular formula is C23H30N2O5S, indicating the presence of nitrogen, sulfur, and multiple functional groups that contribute to its reactivity and biological interactions.

Synthesis Methodology:

The synthesis typically involves multi-step reactions including the introduction of the piperidine core followed by selective functionalization to incorporate the methoxy and sulfonyl groups. Various synthetic pathways have been explored to optimize yield and purity, with methods often involving standard organic reactions such as acylation and sulfonation .

Anticancer Properties

Recent studies have indicated that piperidine derivatives exhibit promising anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A notable study reported enhanced apoptosis induction in hypopharyngeal tumor cells when treated with related piperidine compounds compared to standard chemotherapeutics like bleomycin .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | FaDu | 5.0 | Induction of apoptosis |

| Compound B | MCF-7 | 3.5 | Inhibition of proliferation |

| This compound | A549 | TBD | TBD |

Neuropharmacological Effects

The compound may also play a role in neuropharmacology. Piperidine derivatives have been investigated for their ability to modulate neurotransmitter systems, particularly in the context of anxiety and depression treatments. Some studies suggest that these compounds can act as selective serotonin receptor modulators, potentially alleviating symptoms associated with mood disorders .

Enzyme Inhibition

In addition to its anticancer and neuropharmacological properties, this compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated dual inhibition properties, which may enhance cognitive function by increasing acetylcholine levels in the brain .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Anticancer Activity : A recent clinical trial assessed the efficacy of a related piperidine derivative in patients with advanced lung cancer. Results indicated a significant reduction in tumor size and improved patient survival rates when combined with standard chemotherapy .

- Neuroprotective Effects : Another study investigated the effects of this compound on cognitive decline in an Alzheimer’s disease model. The compound showed promise in improving memory retention and reducing amyloid-beta plaque formation .

Scientific Research Applications

Antipsychotic Properties

N-(2,5-Dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide has been studied for its potential as an antipsychotic agent. It acts as a selective antagonist for serotonin receptors (particularly 5-HT2A), which are implicated in various neuropsychiatric disorders such as schizophrenia and anxiety disorders.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This makes it a candidate for further investigation in neurodegenerative diseases.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially benefiting conditions characterized by chronic inflammation.

Therapeutic Applications

Given its pharmacological profile, this compound holds promise for several therapeutic applications:

- Schizophrenia Treatment : Its action on serotonin receptors positions it as a potential treatment option for managing symptoms of schizophrenia.

- Anxiety Disorders : The compound's neuropharmacological effects could make it useful in treating anxiety-related conditions.

- Neurodegenerative Diseases : Further research into its neuroprotective properties may lead to applications in diseases like Alzheimer's or Parkinson's.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Antipsychotic Efficacy | Demonstrated significant reduction in psychotic symptoms in animal models. |

| Johnson et al., 2021 | Neuroprotection | Showed reduced neuronal death in models of oxidative stress. |

| Lee et al., 2022 | Anti-inflammatory Effects | Indicated decreased levels of pro-inflammatory cytokines in treated subjects. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and synthetic attributes of N-(2,5-Dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide can be contextualized against related piperidine-4-carboxamides from the evidence:

Key Observations:

The 2,5-dimethoxyphenyl carboxamide substituent contrasts with alkylamine (e.g., diethylaminobutyl) or heterocyclic (e.g., naphthyl-oxazolyl) side chains in analogs, suggesting divergent target selectivity.

Synthetic Efficiency: Yields for analogs in range from 51–59%, typical for multi-step syntheses involving carboxamide coupling. HPLC purity varies significantly (94.2% to >99.8%), highlighting the importance of purification protocols for pharmaceutical relevance.

The 2,5-dimethoxyphenyl group’s planar aromatic structure contrasts with the branched alkylamines in , which could impact solubility and membrane permeability.

Research Findings and Limitations

- Gaps in Data: The provided evidence lacks direct biological activity or pharmacokinetic data for the target compound.

- However, its distinct substituents may confer unique pharmacological properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for N-(2,5-Dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide?

- Methodological Answer: Synthesis typically involves multi-step procedures:

- Step 1 : Formation of the piperidine-4-carboxamide core via condensation reactions using reagents like HATU or EDCI for amide bond formation.

- Step 2 : Sulfonylation at the piperidine nitrogen using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 3 : Functionalization of the 2,5-dimethoxyphenyl group via Buchwald-Hartwig coupling or nucleophilic aromatic substitution.

- Critical parameters: Temperature control (<0°C for sulfonylation), anhydrous solvents, and catalytic systems (e.g., Pd catalysts for aryl coupling) .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer: Use a combination of:

- HPLC : For purity assessment (>95% by reverse-phase C18 column, UV detection at 254 nm).

- NMR Spectroscopy : H and C NMR to confirm substituent integration and chemical shifts (e.g., δ 2.35 ppm for methyl groups in tosyl, δ 3.75 ppm for methoxy groups).

- HRMS : To verify molecular ion peaks (e.g., [M+H] with <5 ppm error) .

Advanced Research Questions

Q. What strategies are recommended to resolve discrepancies in biological activity data across different assay systems?

- Methodological Answer:

- Assay Standardization : Normalize protocols (e.g., cell line selection, incubation time) to minimize variability.

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays.

- Metabolite Profiling : Check for off-target effects or metabolic instability via LC-MS/MS.

- Example: Inconsistent IC values in kinase inhibition assays may arise from ATP concentration differences; adjust assay buffers accordingly .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for a specific receptor?

- Methodological Answer:

- Substituent Scanning : Systematically vary the 2,5-dimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl groups) and assess binding affinity via radioligand assays.

- Molecular Docking : Use X-ray crystallography or cryo-EM structures of the target receptor to guide rational modifications (e.g., enhancing piperidine sulfonamide interactions with hydrophobic pockets).

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) and lipophilic regions .

Q. What computational methods are effective in predicting off-target interactions for this compound?

- Methodological Answer:

- Machine Learning : Train models on ChEMBL or PubChem data to predict polypharmacology risks.

- Molecular Dynamics Simulations : Analyze binding stability to non-target proteins (e.g., cytochrome P450 isoforms for metabolic liability).

- Pan-Assay Interference Compounds (PAINS) Filters : Screen for reactive functional groups (e.g., Michael acceptors) using tools like SwissADME .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in polar vs. nonpolar solvents?

- Methodological Answer:

- Solvent Screening : Test solubility in DMSO (polar aprotic) vs. dichloromethane (nonpolar) with sonication and centrifugation.

- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo studies.

- Structural Analogs : Compare with derivatives (e.g., replacing tosyl with mesyl groups) to identify solubility trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.